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For Immediate Release

This comparison guide provides a detailed analysis of the efficacy of Lu AF35700 in a
preclinical disease model, juxtaposed with its performance in human clinical trials for treatment-
resistant schizophrenia. The data presented herein is intended for researchers, scientists, and
drug development professionals to facilitate an objective evaluation of Lu AF35700's
therapeutic potential.

Executive Summary

Lu AF35700, a novel antipsychotic agent with a primary mechanism of action as a dopamine
D1 and D2 receptor antagonist, has been evaluated in both preclinical and clinical settings.
While it demonstrated antipsychotic effects, it did not show superiority over standard-of-care
treatments in a major clinical trial for treatment-resistant schizophrenia.[1][2] This guide
summarizes the key findings from a preclinical study using the phencyclidine (PCP) rat model
of schizophrenia and the pivotal Phase Il clinical trial (NCT02717195), comparing its efficacy
against risperidone and olanzapine.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from the preclinical phencyclidine
(PCP) model and the Phase Il clinical trial in treatment-resistant schizophrenia.
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Preclinical Efficacy in the Phencyclidine (PCP) Rat

Maodel
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Data from a study evaluating Lu AF35700 in a phencyclidine (PCP)-induced model of

schizophrenia in rats.[3]

Clinical Efficacy in Treatment-Resistant Schizophrenia
(NCT02717195)
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Active Comparator

Lu AF35700 (10 Lu AF35700 (20 . .
Outcome Measure (Risperidone or
mg) mg) .
Olanzapine)
Mean Change from
Baseline in PANSS -10.1 (+ 0.96 SE) -8.22 (£ 0.98 SE) -9.90 (+ 0.97 SE)
Total Score
Treatment Difference
vs. Comparator [95% -0.12 [-2.37; 2.13] 1.67 [-0.59; 3.94] N/A

cl]

Data from a 10-week, randomized, double-blind, active-controlled clinical trial in patients with
treatment-resistant schizophrenia.[1][2] The Positive and Negative Syndrome Scale (PANSS) is
a standard instrument for assessing the severity of symptoms in schizophrenia.

Experimental Protocols
Preclinical Study: Phencyclidine (PCP) Rat Model of
Schizophrenia

Objective: To evaluate the ability of Lu AF35700 to reverse the alterations in thalamo-cortical
activity induced by phencyclidine (PCP), a pharmacological model of schizophrenia.[3]

Animal Model: Adult male Sprague-Dawley rats were used.
Experimental Groups:

Vehicle control

PCP administration

Lu AF35700 pre-treatment followed by PCP administration

Haloperidol pre-treatment followed by PCP administration

SCH-23390 (a D1 antagonist) pre-treatment followed by PCP administration
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o Combination of sub-effective doses of haloperidol and SCH-23390 followed by PCP
administration

Methodology:

e Drug Administration: Lu AF35700, haloperidol, and SCH-23390 were administered prior to
the administration of PCP.

o Electrophysiological Recordings: In anesthetized rats, single-unit recordings and local field
potentials were obtained from the thalamus and prefrontal cortex to measure neuronal
discharge rate and low-frequency oscillations (LFO).

o Gene Expression Analysis: In awake rats, in situ hybridization was used to measure the
expression of c-fos MRNA, a marker of neuronal activity, in various brain regions.

Clinical Trial: NCT02717195

Objective: To evaluate the efficacy and safety of Lu AF35700 in patients with treatment-
resistant schizophrenia.

Study Design: A randomized, double-blind, active-controlled, 10-week clinical trial.[1][2]
Participant Population: Patients diagnosed with treatment-resistant schizophrenia.
Intervention Arms:

e LuAF35700 (10 mg/day)

e LuAF35700 (20 mg/day)

o Active Comparator (risperidone or olanzapine)

Methodology:

e Screening and Prospective Confirmation: Patients underwent a screening period and a
prospective confirmation period to verify treatment resistance.
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» Randomization and Blinding: Eligible patients were randomized in a 1:1:1 ratio to one of the
three treatment arms. The study was double-blinded, meaning neither the patients nor the
investigators knew which treatment was being administered.

e Primary Endpoint Assessment: The primary outcome measure was the change from baseline
in the Positive and Negative Syndrome Scale (PANSS) total score at week 10.

Mechanism of Action and Signaling Pathways

Lu AF35700, risperidone, and olanzapine all exert their antipsychotic effects primarily through
the modulation of dopamine and serotonin receptors. The key signaling pathways are depicted
below.
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Dopamine D1 and D2 Receptor Signaling Pathways.
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Clinical Trial Workflow (NCT02717195)
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Experimental Workflows.

Conclusion

The available data indicates that Lu AF35700 shows biological activity in a preclinical model of
schizophrenia by reversing PCP-induced neuronal alterations.[3] However, in a large-scale
clinical trial, this did not translate into superior efficacy over existing treatments for treatment-
resistant schizophrenia.[1][2] The discordance between preclinical and clinical findings
highlights the challenges in translating efficacy from animal models to complex human
diseases. Further research may be needed to identify specific patient populations or disease
subtypes that may benefit from Lu AF35700's unique pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Efficacy of Lu AF35700 in a Preclinical Model of
Schizophrenia: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13439694+#validation-of-lu-af11205-efficacy-in-a-new-
disease-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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